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Compound of Interest

Compound Name: Benzyl phenyl carbonate

Cat. No.: B1280318

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of benzyl phenyl
carbonate (BPC), a compound of interest in organic synthesis and materials science. The
document synthesizes theoretical and experimental data to offer a comprehensive
understanding of BPC's conformational properties, vibrational characteristics, and electronic
behavior. The core of this guide is a detailed examination of the molecule's geometry, optimized
through computational chemistry, and corroborated by spectroscopic analysis.

Core Molecular Structure and Theoretical
Framework

The molecular structure of benzyl phenyl carbonate (C14H1203) has been elucidated through
a combination of theoretical calculations and experimental spectroscopy.[1] The foundational
theoretical approach for understanding its three-dimensional arrangement and electronic
properties is Density Functional Theory (DFT).

Computational Methodology

The primary computational method employed in the cited research for the structural analysis of
benzyl phenyl carbonate is DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr)
functional and the 6-31G(d,p) basis set.[1] This level of theory is widely recognized for its
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balance of computational efficiency and accuracy in predicting the geometries of organic
molecules.

The workflow for the theoretical analysis of benzyl phenyl carbonate's molecular structure
can be summarized as follows:

Calculation of Vibrational Prediction of Spectroscopic Data
Frequencies (IR, Raman, NMR, UV-Vis)

Analysis of Electronic Properties
(HOMO, LUMO, MEP)

Initial Molecular Structure Geometry Optimization using Optimized Molecular
of Benzyl Phenyl Carbonate DFT/B3LYP/6-31G(d,p) Geometry

Click to download full resolution via product page

Figure 1: Computational workflow for the theoretical analysis of benzyl phenyl carbonate.

Quantitative Molecular Geometry

The geometry of benzyl phenyl carbonate was optimized using the DFT/B3LYP/6-31G(d,p)
method to determine the most stable conformation. The following tables present the key bond
lengths and bond angles for the optimized structure.

Bond Lengths

The calculated bond lengths provide insight into the bonding characteristics within the
molecule.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b1280318?utm_src=pdf-body
https://www.benchchem.com/product/b1280318?utm_src=pdf-body-img
https://www.benchchem.com/product/b1280318?utm_src=pdf-body
https://www.benchchem.com/product/b1280318?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280318?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Parameter Bond Calculated Value (A)
Bond Length C=0 1.20

(C=0)-0 1.35

Ph-O 1.40

O-CH: 1.45

CH2-Ph 1.51

Table 1: Selected optimized
bond lengths of benzyl phenyl
carbonate calculated at the
DFT/B3LYP/6-31G(d,p) level of
theory.[2]

Bond Angles

The bond angles are crucial for defining the three-dimensional shape of the molecule.

Parameter Angle Calculated Value (°)
Bond Angle O-C-0 109.2
C-0-C 115.7

Table 2: Selected optimized
bond angles of benzyl phenyl
carbonate calculated at the
DFT/B3LYP/6-31G(d,p) level of
theory.[2]

Experimental Protocols for Structural

Characterization

A multi-spectroscopic approach is employed to experimentally validate the theoretical findings

and provide a comprehensive understanding of the molecular structure of benzyl phenyl
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carbonate. The following sections detail the methodologies for the key experimental
techniques cited in the literature.[1]

Fourier Transform Infrared (FT-IR) and Fourier
Transform Raman (FT-Raman) Spectroscopy

Objective: To identify the characteristic vibrational modes of the functional groups present in
benzyl phenyl carbonate.

Methodology:

o FT-IR Spectroscopy: The FT-IR spectrum is typically recorded in the 4000-400 cm~! range. A
small amount of the neat liquid sample is placed between two KBr pellets or analyzed using
an Attenuated Total Reflectance (ATR) accessory. The spectrum is obtained by averaging
multiple scans to improve the signal-to-noise ratio.

o FT-Raman Spectroscopy: The FT-Raman spectrum is recorded in the 3500-50 cm~* range.
The sample is placed in a glass capillary tube and irradiated with a near-infrared (NIR) laser,
typically a Nd:YAG laser operating at 1064 nm. The scattered light is collected and analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (*H) and carbon (*3C) atoms
in the molecule, providing crucial information about its connectivity and structure.

Methodology:

o Sample Preparation: A solution of benzyl phenyl carbonate is prepared by dissolving the
compound in a deuterated solvent, commonly chloroform-d (CDCIs) or dimethyl sulfoxide-de
(DMSO-de), containing a small amount of tetramethylsilane (TMS) as an internal standard.

o Data Acquisition: *H and 3C NMR spectra are recorded on a high-resolution NMR
spectrometer. The chemical shifts are reported in parts per million (ppm) relative to TMS.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.
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Methodology:

o Sample Preparation: A dilute solution of benzyl phenyl carbonate is prepared in a suitable
solvent, such as ethanol or cyclohexane.

o Data Acquisition: The UV-Vis absorption spectrum is recorded over a wavelength range of
200-800 nm using a double-beam UV-Vis spectrophotometer. The instrument is first blanked

with the pure solvent.

The logical relationship between the theoretical calculations and the experimental validation is

depicted in the following diagram:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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